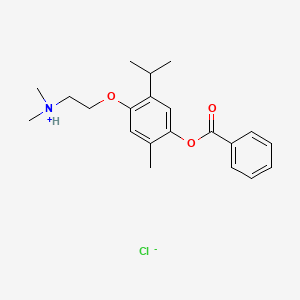

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride

Description

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is a synthetic derivative of carvacrol, a naturally occurring monoterpenoid phenol. The compound features a carvacrol backbone modified with a 2-(N,N-dimethylamino)ethoxy group at the 5-position and a benzylate ester moiety.

The benzylate ester substitution may influence lipophilicity, bioavailability, and receptor binding compared to the acetate or other ester variants. Synthesis likely follows pathways similar to moxisylyte, involving etherification of carvacrol with 2-(N,N-dimethylamino)ethyl chloride, followed by benzoylation and hydrochloride salt formation.

Properties

CAS No. |

73771-68-3 |

|---|---|

Molecular Formula |

C21H28ClNO3 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H |

InChI Key |

XATHRKGERYZALH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride typically involves multiple steps, including the formation of the benzoyloxy group and the subsequent attachment of the dimethylazaniumchloride moiety. The process often requires specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved .

Scientific Research Applications

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride has several scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.

Biology: Employed in biochemical assays to investigate cellular processes and interactions.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Core Structure Differences : Benflurone’s benzofluorene core (vs. carvacrol) results in distinct pharmacokinetics. Its 7-oxo group promotes hetero-association in aqueous solutions (e.g., (BH⁺)₂Cl⁻ formation), which may reduce bioavailability compared to carvacrol derivatives .

Pharmacokinetic and Pharmacodynamic Comparisons

- Moxisylyte Hydrochloride : Rapidly metabolized via ester hydrolysis, yielding active metabolites with α-blocking activity. Clinical use includes Raynaud’s disease and erectile dysfunction .

- Benflurone: Demonstrated dose-dependent effects on rat liver aspartate/alanine aminotransferases (AST/ALT), suggesting hepatotoxicity risks at higher doses. Its association behavior in solution may limit systemic exposure .

- Target Compound : The benzylate ester’s slower hydrolysis rate (compared to acetate) could prolong half-life but requires validation via in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.